3-Prop-1-ynylcyclohex-2-en-1-one
Description
3-Prop-1-ynylcyclohex-2-en-1-one is a cyclic enone derivative featuring a cyclohexenone backbone substituted at the 3-position with a propynyl group (C≡C-CH₂). The molecular formula is C₉H₁₀O, with a molar mass of 134.18 g/mol . The propynyl substituent introduces rigidity and electronic effects due to the sp-hybridized carbon, influencing reactivity in cycloadditions, conjugate additions, and other alkyne-specific transformations. Its structural uniqueness makes it valuable in synthetic organic chemistry, particularly in constructing polycyclic frameworks or as a precursor for bioactive molecules.
Properties
CAS No. |
118946-88-6 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-prop-1-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h7H,3,5-6H2,1H3 |
InChI Key |
HWGKJPICUMNLBC-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=O)CCC1 |
Canonical SMILES |
CC#CC1=CC(=O)CCC1 |
Synonyms |
2-Cyclohexen-1-one, 3-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the substituent at the 3-position of the cyclohexenone ring. Below is a comparative analysis:
Crystallographic and Intermolecular Interactions
For example:
- The propynyl group’s linear geometry may promote specific π-π stacking or van der Waals interactions, influencing crystal density .
- Hydrogen-bonding patterns, as studied by Bernstein et al. (), suggest that substituent polarity (e.g., enone vs. alkyl) dictates aggregation behavior in the solid state.
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